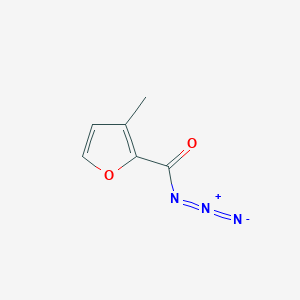

3-Methylfuran-2-carbonyl azide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylfuran-2-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-4-2-3-11-5(4)6(10)8-9-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJNVIPUASLLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylfuran 2 Carbonyl Azide and Analogues

Preparation of Acyl Azides from Carboxylic Acid Precursors

The most common strategies for synthesizing 3-methylfuran-2-carbonyl azide (B81097) begin with a carboxylic acid or its activated forms. These methods are widely applicable for the preparation of various acyl azides. raco.cat

From 3-Methylfuran-2-carboxylic Acid

The direct conversion of a carboxylic acid to an acyl azide is a frequently employed method. wikipedia.org For the synthesis of 3-methylfuran-2-carbonyl azide, 3-methylfuran-2-carboxylic acid serves as the starting material. orgsyn.orgarkat-usa.org A common reagent for this one-step conversion is diphenylphosphoryl azide (DPPA). wikipedia.orgwikipedia.org The reaction is believed to proceed through a mixed anhydride (B1165640) intermediate, which then reacts with the azide ion to form the acyl azide. wikipedia.org This method is advantageous as it often proceeds under mild conditions. wikipedia.org

Another approach involves the use of peptide coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an azide source. raco.cat Additionally, a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid provides a safe and efficient system for converting carboxylic acids directly to acyl azides. raco.cat

Table 1: Reagents for Direct Conversion of Carboxylic Acids to Acyl Azides

| Reagent System | Key Features |

| Diphenylphosphoryl azide (DPPA) | Widely used, proceeds via a mixed anhydride intermediate. wikipedia.orgwikipedia.org |

| Peptide Coupling Agents (e.g., TBTU, EDC) | Effective one-step method. raco.cat |

| Triphenylphosphine-Trichloroisocyanuric Acid | Safe, inexpensive, and general mixed reagent system. raco.cat |

From Acid Halide Derivatives (e.g., 3-Methylfuran-2-carbonyl Chloride)

A traditional and reliable route to acyl azides is through the reaction of an acid chloride with an azide salt, such as sodium azide. wikipedia.orgbritannica.com This nucleophilic acyl substitution reaction is a common method for preparing a wide range of acyl azides. vaia.com In the case of this compound, the precursor, 3-methylfuran-2-carbonyl chloride, is reacted with sodium azide. cdnsciencepub.comcymitquimica.comnih.govscbt.com This reaction is often carried out in a suitable solvent like acetone (B3395972) or under solvent-free conditions using silica (B1680970) gel as a support. niscpr.res.in The use of dimethylformamide (DMF) can also facilitate this conversion, where the acid chloride forms a complex with DMF before reacting with sodium azide. cdnsciencepub.com

The precursor, 3-methylfuran-2-carbonyl chloride, is itself typically synthesized from 3-methylfuran-2-carboxylic acid by treatment with a chlorinating agent like thionyl chloride. dtic.mil

Table 2: Synthesis of Acyl Azides from Acid Chlorides

| Reactants | Conditions | Product |

| 3-Methylfuran-2-carbonyl chloride, Sodium azide | Acetone or solvent-free (silica gel) | This compound niscpr.res.in |

| 3-Methylfuran-2-carbonyl chloride, Sodium azide | Dimethylformamide (DMF) | This compound cdnsciencepub.com |

From Hydrazide Intermediates

The reaction of acylhydrazines with nitrous acid is a classical method for the preparation of acyl azides. wikipedia.orgbritannica.com This method, often associated with the Curtius rearrangement, involves the initial formation of a carbohydrazide (B1668358) from the corresponding carboxylic acid or its ester. allen.innih.gov For the synthesis of this compound, 3-methylfuran-2-carbohydrazide (B2650124) would be the key intermediate. ijcce.ac.ir

The synthesis of the hydrazide can be achieved by reacting the carboxylic acid with hydrazine (B178648) or by reacting an ester derivative with hydrazine hydrate. allen.innih.gov The subsequent treatment of the acylhydrazide with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, yields the acyl azide. allen.inrsc.orggoogle.com This method is particularly useful for substrates that may be sensitive to the conditions used in other synthetic routes. nih.gov

Alternative Routes to Furan-2-carbonyl Azide Structures

Beyond the traditional methods, several alternative strategies have been developed for the synthesis of furan-2-carbonyl azides and their analogs.

Direct Azidation Methods

Direct azidation methods aim to introduce the azide functionality directly onto the furan (B31954) ring or a precursor molecule. While less common for the direct synthesis of this compound from the furan ring itself, methods for the direct conversion of other functional groups to acyl azides are relevant. For instance, the direct conversion of aldehydes to acyl azides has been reported using reagents like tert-butyl hypochlorite (B82951) and sodium azide. raco.cat

More recent developments include iodine(III)-mediated cross-coupling reactions. For example, a radical cross-coupling of trimethylsilyl (B98337) azide (TMSN₃) with isocyanides can lead to carbonyl azides. acs.org While not specifically demonstrated for this compound, these emerging methods offer potential alternative synthetic pathways.

Continuous-Flow Synthetic Protocols

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of potentially hazardous intermediates like acyl azides, offering enhanced safety and scalability. rsc.orgresearchgate.netalmacgroup.com The generation of acyl azides in a flow system allows for their in-situ use, minimizing the risks associated with their accumulation. rsc.orgrsc.org

Several approaches have been adapted to flow synthesis. The reaction of carboxylic acids with DPPA is a commonly used method in continuous-flow systems. almacgroup.comnih.gov A solution of the carboxylic acid and a base is mixed with a solution of DPPA in a flow reactor to generate the acyl azide, which can then be used in subsequent reactions. nih.gov

Another flow protocol involves the reaction of an acyl chloride with sodium azide, often utilizing microreactors to ensure efficient mixing and heat transfer. nih.gov The synthesis of acyl azides from hydrazides using nitrous acid has also been successfully implemented in continuous-flow systems, allowing for the safe generation and immediate consumption of the acyl azide. rsc.orgrsc.org These flow methods are particularly advantageous for performing subsequent reactions like the Curtius rearrangement in a telescoped manner. almacgroup.com

Table 3: Comparison of Synthetic Methodologies

| Methodology | Precursor | Key Reagents | Advantages |

| From Carboxylic Acid | 3-Methylfuran-2-carboxylic acid | DPPA, TBTU, EDC | Direct, one-step conversion. raco.catwikipedia.org |

| From Acid Halide | 3-Methylfuran-2-carbonyl chloride | Sodium azide | Traditional, reliable method. wikipedia.orgbritannica.com |

| From Hydrazide | 3-Methylfuran-2-carbohydrazide | Nitrous acid | Classical method, suitable for sensitive substrates. wikipedia.orgnih.gov |

| Continuous-Flow | Carboxylic acid, Acid chloride, Hydrazide | DPPA, Sodium azide, Nitrous acid | Enhanced safety, scalability, in-situ generation. rsc.orgalmacgroup.comnih.gov |

Reactivity and Transformation Pathways of 3 Methylfuran 2 Carbonyl Azide

Thermal and Photochemical Decomposition Reactions

Like other acyl azides, 3-methylfuran-2-carbonyl azide (B81097) is susceptible to decomposition when subjected to heat (thermolysis) or ultraviolet light (photolysis). iastate.edu These energetic inputs initiate the elimination of molecular nitrogen, a highly stable leaving group, leading to the formation of reactive intermediates that subsequently rearrange to more stable products. wikipedia.orglscollege.ac.in The specific pathway and intermediates involved often depend on whether the decomposition is induced thermally or photochemically. wikipedia.orgnih.gov

The most prominent thermal decomposition pathway for acyl azides is the Curtius rearrangement, a reaction discovered by Theodor Curtius in 1885. wikipedia.orgbyjus.com This reaction transforms an acyl azide into an isocyanate with the concurrent loss of nitrogen gas. byjus.comnih.gov The rearrangement is known for its broad applicability and tolerance of a wide variety of functional groups, making it a valuable synthetic tool. lscollege.ac.innih.gov In the context of 3-methylfuran-2-carbonyl azide, the reaction involves the migration of the 3-methylfuran-2-yl group from the carbonyl carbon to the adjacent nitrogen atom.

The precise mechanism of the Curtius rearrangement has been a subject of extensive study, with two primary pathways proposed: a stepwise mechanism involving an acyl nitrene intermediate and a concerted mechanism. iastate.edunih.gov

Acyl Nitrene Intermediate: Initially, it was believed that the rearrangement proceeded in two steps. The first step involves the loss of dinitrogen (N₂) to form a highly reactive and electron-deficient acyl nitrene intermediate. nih.govnih.gov This nitrene then undergoes a wikipedia.orgnih.gov-shift, where the R-group (the 3-methylfuryl group in this case) migrates to the nitrogen atom to form the isocyanate. nih.gov While the acyl nitrene intermediate can be trapped under photochemical conditions, efforts to trap it during thermal reactions have generally been unsuccessful, casting doubt on its role in the thermal pathway. lscollege.ac.innih.gov

Concerted Mechanism: More recent research and thermodynamic calculations strongly support a concerted mechanism for the thermal Curtius rearrangement. wikipedia.orglscollege.ac.in In this pathway, the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously in a single transition state. wikipedia.org The absence of byproducts that would typically arise from nitrene insertion or addition reactions in thermal processes provides compelling evidence for the concerted nature of the reaction. wikipedia.orglscollege.ac.in

In contrast, the photochemical decomposition of acyl azides is not concerted and does proceed through the formation of an acyl nitrene intermediate. wikipedia.orglscollege.ac.in This highly reactive nitrene can lead to unwanted side reactions, such as insertion into C-H bonds of a solvent. wikipedia.orglscollege.ac.in

Table 1: Comparison of Thermal and Photochemical Decomposition Mechanisms

| Feature | Thermal Decomposition (Curtius Rearrangement) | Photochemical Decomposition |

|---|---|---|

| Mechanism | Generally accepted as a concerted process. wikipedia.orglscollege.ac.in | Stepwise process. wikipedia.orgnih.gov |

| Key Intermediate | No discrete intermediate; proceeds via a single transition state. wikipedia.org | Acyl nitrene intermediate is formed. lscollege.ac.innih.govnih.gov |

| Key Steps | Simultaneous loss of N₂ and migration of the R-group. wikipedia.org | 1. Cleavage of N-N bond to form acyl nitrene and N₂. 2. Migration of R-group to form isocyanate. wikipedia.orgnih.gov |

| Side Reactions | Generally clean with minimal byproducts. wikipedia.org | Can lead to various side products via nitrene insertion and addition reactions. lscollege.ac.in |

A critical feature of the Curtius rearrangement is that the migration of the R-group from the carbonyl carbon to the nitrogen atom occurs with complete retention of its stereochemical configuration. wikipedia.orgnih.govnih.gov This means that if the migrating group is chiral, its three-dimensional arrangement is preserved in the resulting isocyanate product. This stereospecificity is a key advantage of the reaction in synthetic chemistry, particularly in the synthesis of complex molecules like natural products where maintaining stereochemistry is crucial. nih.govnih.gov

The direct product of the Curtius rearrangement of this compound is 3-methylfuran-2-isocyanate. wikipedia.orgnih.govorganic-chemistry.org This isocyanate is a stable but reactive intermediate that serves as a versatile precursor for a variety of functional groups. nih.govbyjus.com It can be isolated or, more commonly, trapped in situ by various nucleophiles. organic-chemistry.org For example, reaction with water leads to an unstable carbamic acid that decarboxylates to form a primary amine, while reaction with alcohols or amines yields carbamates and urea (B33335) derivatives, respectively. wikipedia.orgbyjus.com The synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been achieved through the Curtius rearrangement of a furan-based carbonyl azide to an isocyanate, which then undergoes further reactions. nih.gov

Curtius Rearrangement: Mechanism and Scope

Nucleophilic Attack on the Acyl Azide Moiety

While the Curtius rearrangement is a decomposition reaction, the acyl azide group can also undergo reactions without rearrangement. The carbonyl carbon of this compound is electrophilic and can be attacked by nucleophiles in a nucleophilic acyl substitution reaction. masterorganicchemistry.com In this pathway, the azide ion (N₃⁻) acts as a leaving group. This reactivity is analogous to that of other carboxylic acid derivatives like acid chlorides. masterorganicchemistry.com The azide ion is considered a good nucleophile but can also function as a leaving group in substitution reactions at a carbonyl center. masterorganicchemistry.com However, this pathway often competes with the Curtius rearrangement, which can be initiated at relatively low temperatures, sometimes even spontaneously at room temperature. nih.gov

Reductive Elimination Reactions of the Acyl Azide

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylfuran-2-isocyanate |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide |

| Carbamic acid |

| Carbamate (B1207046) |

| Urea |

| Lithium aluminum hydride (LiAlH₄) |

Synthetic Utility As a Key Intermediate in Organic Synthesis

Access to Furan-Substituted Isocyanates

A primary application of 3-Methylfuran-2-carbonyl azide (B81097) lies in its conversion to 3-methylfuran-2-isocyanate. This transformation is typically achieved through a Curtius rearrangement, a thermal or photochemical reaction that involves the loss of nitrogen gas from the carbonyl azide to form an isocyanate. arkat-usa.orgresearchgate.net The isocyanate group is highly reactive, particularly towards nucleophiles, making it a valuable functional group for further synthetic manipulations. cymitquimica.com

The Curtius rearrangement of heteroaroyl azides, including furan-2-carbonyl azide, has been studied using techniques like Differential Scanning Calorimetry to understand the energetics of the transformation to the corresponding isocyanates. arkat-usa.org In anhydrous conditions, the rearrangement provides the isocyanates in good yields. arkat-usa.org

Derivatization of Isocyanates

The resulting 3-methylfuran-2-isocyanate is a key precursor for a range of furan-substituted compounds. Its reactivity allows for the introduction of various functional groups through reactions with different nucleophiles. researchgate.netresearchgate.net

Formation of Furan-Substituted Amines via Hydrolysis

The hydrolysis of the isocyanate group provides a direct route to furan-substituted amines. In the presence of water, the isocyanate undergoes hydrolysis to form a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the corresponding primary amine. arkat-usa.org This method represents a crucial step in the synthesis of various amine-containing furan (B31954) derivatives. The synthesis of furan-substituted amines is of significant interest due to their potential applications in the development of bioactive molecules. rsc.orgmdpi.com

Synthesis of Furan-Substituted Carbamates

Furan-substituted carbamates, also known as urethanes, can be synthesized by the reaction of 3-methylfuran-2-isocyanate with alcohols. nih.govjocpr.comnih.govjocpr.com This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate. The synthesis of carbamates is a common strategy in medicinal chemistry and materials science. nih.govresearchgate.net For instance, the reaction of naphtho[2,1-b]furan-2-carboxyazide with various alcohols and phenols yields the corresponding urethane (B1682113) derivatives. jocpr.comjocpr.com

Table 1: Synthesis of Furan-Substituted Carbamates

| Isocyanate Precursor | Alcohol/Phenol | Resulting Carbamate (B1207046) | Reference |

| Naphtho[2,1-b]furan-2-carboxyazide | Various alcohols and phenols | Naphtho[2,1-b]furan-2-yl-carbamates | jocpr.comjocpr.com |

| 4-(Isocyanatomethyl)furan-3-carbonyl azide | Various alcohols | Furan-based carbamates | researchgate.net |

Preparation of Furan-Substituted Urea (B33335) Derivatives

The reaction of 3-methylfuran-2-isocyanate with amines leads to the formation of furan-substituted urea derivatives. jocpr.comjocpr.comscirp.orgresearchgate.netchemsociety.org.ng This reaction proceeds through the nucleophilic addition of the amine to the isocyanate group. The synthesis of urea derivatives is significant due to their wide range of biological activities. researchgate.netorganic-chemistry.org For example, reacting 4-(isocyanatomethyl)furan-3-carbonyl azide with benzylamine (B48309) yields a furan-containing urea derivative. nih.gov Similarly, the reaction of 1-(2-methyl-3-furanyl)methylamine with 2,4,6-trimethylphenyl isocyanate produces a substituted urea. smolecule.com

Table 2: Synthesis of Furan-Substituted Urea Derivatives

| Isocyanate Precursor | Amine | Resulting Urea Derivative | Reference |

| 4-(Isocyanatomethyl)furan-3-carbonyl azide | Benzylamine | 4-((3-benzylureido)methyl)furan-3-carbonyl azide | nih.gov |

| 1-(2-methyl-3-furanyl)methylamine | 2,4,6-trimethylphenyl isocyanate | 1-[(2-methylfuran-3-yl)methyl]-3-(2,4,6-trimethylphenyl)urea | smolecule.com |

| Naphtho[2,1-b]furan-2-carboxyazide | Various amines | Naphtho[2,1-b]furan-fused ureas | jocpr.comjocpr.comresearchgate.net |

Construction of Fused and Complex Heterocyclic Systems

Beyond simple derivatization, the reactivity of intermediates derived from 3-methylfuran-2-carbonyl azide can be harnessed to construct more complex, fused heterocyclic systems. These structures are often of interest in medicinal chemistry due to their potential biological activities.

Furopyrrolone and Furopyridazinone Synthesis

The strategic use of this compound and its derivatives enables the synthesis of fused heterocyclic systems like furopyrrolones and furopyridazinones. metu.edu.trgrafiati.com For instance, a thesis describes the development of new synthetic procedures for furopyrrolone derivatives starting from a furan-based diester which is regioselectively converted to an isocyanate. metu.edu.trgrafiati.com This isocyanate is then transformed into urethane or urea derivatives, which can undergo intramolecular cyclization to form the desired furopyrrolone skeletons. metu.edu.trgrafiati.com The conversion of an ester to a more reactive acyl azide is a key step in facilitating this intramolecular cyclization. metu.edu.tr

Another approach to fused heterocycles involves the synthesis of furopyridazinone derivatives. This can be achieved by starting with a furan-3-carboxylate derivative, converting the methyl group to an aldehyde, and then condensing it with hydrazine (B178648) derivatives. Subsequent intramolecular cyclization can then form the furopyridazinone ring system. researchgate.net

Indole (B1671886) Synthesis via Furan Ring Opening

A notable application of furan-containing compounds in conjunction with azides is in the synthesis of functionalized indoles. A well-established method involves the thermolysis of 2-(2-azidobenzyl)furans, where the thermally generated nitrene attacks the ipso-position of the furan ring. rsc.orgbeilstein-journals.org This attack initiates a cyclization cascade that is accompanied by the opening of the furan ring, ultimately affording indoles with a 2-acylvinyl substituent. rsc.orgbeilstein-journals.org This substituent is particularly useful as it is suitable for further chemical modifications. beilstein-journals.org

While direct synthesis from this compound is not explicitly detailed, a plausible pathway can be proposed based on this known reactivity. The this compound can serve as a precursor to an acyl nitrene through thermal or photochemical decomposition, with the loss of nitrogen gas (N₂). For this nitrene to participate in indole synthesis via furan ring opening, it would typically need to be part of a larger molecule containing an appropriately positioned aryl group, analogous to the 2-azidobenzyl moiety. The reaction sequence would involve the attack of the in situ generated nitrene onto the furan ring, triggering a ring-opening and subsequent intramolecular cyclization to form the indole core. rsc.org This general strategy highlights the potential of furan-azide combinations as powerful tools for constructing complex heterocyclic frameworks. rsc.orgclockss.org

Pyrimidine (B1678525) and Pyrimidinone Derivatives

Acyl azides are valuable synthons for the synthesis of various nitrogen-containing heterocycles, including pyrimidinone derivatives. thieme-connect.comresearchgate.net The primary route involves the Curtius rearrangement, a thermal or photochemical process where the acyl azide loses a molecule of dinitrogen to form a highly reactive isocyanate intermediate. thieme-connect.comarkat-usa.org This rearrangement is a cornerstone reaction for converting carboxylic acids and their derivatives into amines, ureas, and carbamates. arkat-usa.orgresearchgate.net

In the context of this compound, it can be readily converted to 3-methyl-2-furyl isocyanate. This isocyanate is a potent electrophile that can undergo cycloaddition or condensation reactions to form pyrimidine and pyrimidinone rings. For instance, isocyanates are known to participate in [4+2] cycloadditions with α,β-unsaturated imines, a reaction that provides access to pyrimidinones (B12756618) with a substitution pattern complementary to the traditional Biginelli reaction. nih.gov Furthermore, isocyanates can react with various dinucleophiles, such as o-aminonitriles or o-aminoesters, to construct fused pyrimidine systems. nih.gov Another approach involves the reaction of isocyanates with urea or thiourea (B124793) derivatives in the presence of β-diketones to yield pyrimidinone-containing structures. jst.go.jp The synthesis of pyrimidines from phenacyl azides has also been reported, proceeding through a proposed α-imino ketone intermediate that undergoes cyclotrimerization. beilstein-journals.orgnih.gov This body of research underscores the potential of this compound, via its isocyanate, as a key building block for a diverse range of pyrimidine and pyrimidinone derivatives. rsc.org

Quinoline (B57606) and Isoquinoline (B145761) Derivatives

The synthesis of quinoline and isoquinoline scaffolds can also be approached using methodologies involving acyl azides and furan ring-opening strategies. Acyl azides have been identified as precursors for isoquinolinone derivatives, often through the versatile isocyanate intermediate formed via the Curtius rearrangement. thieme-connect.comresearchgate.netclockss.org For example, a synthetic route to isoquinolin-1(2H)-ones can proceed through a β-styryl isocyanate intermediate. clockss.org More directly, acyl azides can participate in [3+2] cycloaddition reactions with N-silyl enamines derived from isoquinolines and quinolines to produce cyclic acyl amidines, which are valuable heterocyclic intermediates. mdpi.com

Alternatively, the furan ring itself can serve as a latent structural element for building the quinoline core. Acid-promoted furan ring-opening reactions are a known strategy for synthesizing complex molecules. researchgate.net Specifically, a furan ring-opening followed by a pyridine (B92270) ring closure sequence has been developed as a route to quinolines under Bischler-Napieralski reaction conditions. thieme-connect.comthieme-connect.com This type of transformation typically involves the reaction of an N-(furylmethyl)aniline derivative, which undergoes an intramolecular cyclization and rearrangement cascade to form the annulated quinoline system. researchgate.net Therefore, a synthetic strategy could be envisioned where this compound is first elaborated into a suitable N-aryl derivative, which could then be subjected to furan ring-opening and recyclization conditions to construct the quinoline or isoquinoline framework. thieme-connect.comnih.gov

Triazole Formation via Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

One of the most direct and powerful applications of organic azides is their participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazole rings. thieme-connect.comnih.gov This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov this compound is an ideal substrate for this transformation.

The classical Huisgen cycloaddition involves heating the azide and alkyne, which often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov However, the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has largely overcome this limitation. arkat-usa.org The CuAAC reaction proceeds under mild conditions, often in aqueous solvents, and provides exclusively the 1,4-disubstituted triazole isomer with exceptional yields. arkat-usa.orgnih.gov This method's robustness and reliability have led to its widespread use in medicinal chemistry, materials science, and biochemistry. researchgate.netnih.gov

Therefore, this compound can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to predictably and efficiently generate a library of 1-(3-methylfuran-2-carbonyl)-4-substituted-1,2,3-triazoles. This reaction provides a straightforward entry into a class of highly functionalized heterocyclic compounds, combining the furan moiety with the stable and versatile triazole ring.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of reactions like the Curtius rearrangement. These studies provide detailed insights into the energy landscapes and the structures of transient species that are difficult to observe experimentally. nih.govresearchgate.net

DFT calculations are employed to map the potential energy surface of the rearrangement, determining the relative energies of the starting acyl azide (B81097), transition states, potential intermediates, and the final isocyanate product. For most thermal Curtius rearrangements, studies have shown that the reaction proceeds through a concerted mechanism, where the migration of the R-group and the expulsion of the nitrogen molecule occur in a single step. nih.govnih.gov This is concluded when calculations show a single, relatively low-energy transition state directly connecting the acyl azide to the isocyanate and nitrogen.

A stepwise pathway, which involves the initial loss of N₂ to form a highly reactive acyl nitrene intermediate, is generally found to have a significantly higher activation barrier. nih.govresearchgate.net However, the relative energy of these pathways can be sensitive to the substituent on the carbonyl group. nih.gov For 3-methylfuran-2-carbonyl azide, the migrating group is the electron-rich 3-methylfuran-2-yl moiety. DFT calculations on analogous aryl and hetaryl acyl azides confirm that the concerted mechanism is energetically favorable. dnu.dp.uadnu.dp.ua The activation barrier for the concerted rearrangement of a similar substrate, benzoyl azide, has been calculated to be around 30.0 kcal/mol at the B3LYP/6-311+G(d,p) level of theory. nih.gov It is expected that the energy profile for this compound would be comparable.

Table 1: Representative Calculated Activation Barriers for the Curtius Rearrangement of Various Acyl Azides

| Acyl Azide | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Acetyl Azide | B3LYP/6-311+G(d,p) | 27.6 | nih.gov |

| Pivaloyl Azide | B3LYP/6-311+G(d,p) | 27.4 | nih.gov |

| Benzoyl Azide | B3LYP/6-311+G(d,p) | 30.0 | nih.gov |

| Cyclopropanoyl Azide | CBS-QB3 | 28.9 | nih.gov |

This table presents data for analogous compounds to illustrate typical activation energies calculated for the concerted Curtius rearrangement.

A key aspect of DFT studies is the geometric and energetic characterization of the transition state (TS). For the concerted Curtius rearrangement, the transition state involves a bent N₃ group, an elongated C-N bond, and a shortened N-N bond as the nitrogen molecule begins to depart. Simultaneously, the migrating group (the 3-methylfuran (B129892) ring) starts to form a bond with the terminal nitrogen atom. nih.gov

Computational models, such as those used for benzoyl azide, show a transition state where the migrating aryl group is positioned to interact with the developing electron deficiency on the nitrogen atom as the N₂ molecule leaves. nih.gov These calculated transition state structures are confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the reaction coordinate motion. nih.govresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state correctly connects the reactant (acyl azide) and the products (isocyanate and N₂). nih.govresearchgate.net DFT studies on the conversion of furan (B31954) to thiophene (B33073) have similarly used calculations of transition states to map the reaction pathway and determine energy barriers. scielo.br

Spectroscopic Studies for Mechanistic Elucidation

Spectroscopic techniques are essential for monitoring the progress of the Curtius rearrangement and identifying the products. On-line Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. americanpharmaceuticalreview.com

The reaction can be followed by observing the disappearance of the characteristic strong, sharp absorption band of the azide functional group, typically found around 2140 cm⁻¹. rsc.orgresearchgate.net Concurrently, the absorption band of the acyl carbonyl group (around 1700 cm⁻¹) also diminishes. The formation of the isocyanate product is confirmed by the appearance of its very strong and broad characteristic absorption band in the 2250-2270 cm⁻¹ region. americanpharmaceuticalreview.comrsc.org The combination of tandem mass spectrometry with infrared ion spectroscopy (IRIS) has been used to provide clear evidence for a concerted reaction mechanism in the gas phase, directly linking the acyl azide to the isocyanate product. rsc.orgnih.gov

Table 2: Expected Key Infrared Absorption Frequencies for Monitoring the Rearrangement

| Functional Group | Species | Typical IR Frequency (cm⁻¹) |

|---|---|---|

| Acyl Azide (-CON₃) | Reactant | ~2140 (strong, sharp) |

| Carbonyl (C=O) | Reactant | ~1700 (strong) |

| Isocyanate (-N=C=O) | Product | 2250-2270 (very strong, broad) |

This table summarizes the characteristic vibrational frequencies used to track the conversion of an acyl azide to an isocyanate.

In addition to IR, ¹H and ¹³C NMR spectroscopy can be used to characterize the final isocyanate or its derivatives (e.g., carbamates formed by trapping with an alcohol). The rearrangement of various acyl azides has been successfully monitored by ¹H NMR spectroscopy to determine reaction kinetics. nih.gov

Influence of Substituents on Reactivity and Selectivity

The rate and efficiency of the Curtius rearrangement are influenced by the electronic properties of the migrating group (the R group in R-CON₃). The migration occurs with complete retention of stereochemistry at the migrating center. wikipedia.org

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. wikipedia.orgmsu.edu This trend suggests that groups capable of stabilizing a positive charge migrate more readily, which is consistent with the concerted transition state where the migrating group moves to an electron-deficient nitrogen.

For this compound, the migrating group is the 3-methylfuran-2-yl ring. The furan ring is an electron-rich aromatic system, and the additional methyl group at the 3-position further enhances its electron-donating character through an inductive effect. Electron-donating groups on an aryl ring are known to increase the migratory aptitude in similar rearrangements. tmv.ac.in Therefore, the electron-rich 3-methylfuran group is expected to be a good migrating group, facilitating a facile rearrangement.

Conversely, introducing electron-withdrawing substituents onto the furan ring would be expected to decrease its migratory aptitude and slow the rate of the rearrangement. numberanalytics.com Studies on substituted benzoyl azides have shown that electron-donating groups on the phenyl ring can lower the activation energy, while electron-withdrawing groups can increase it, although steric effects from ortho-substituents can also play a significant role by destabilizing the planar ground state of the acyl azide. researchgate.net

Table 3: Predicted Influence of Furan Substituents on Rearrangement Rate

| Substituent Type on Furan Ring | Electronic Effect | Predicted Effect on Migratory Aptitude | Predicted Effect on Reaction Rate |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density of the ring | Increases | Accelerates |

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Decreases electron density of the ring | Decreases | Slows |

Compound Reference Table

Reactions of the Furan Moiety Within 3 Methylfuran 2 Carbonyl Azide Contexts

Cycloaddition Reactions (e.g., Diels-Alder)

The furan (B31954) ring can function as an electron-rich 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly with electron-deficient dienophiles. quora.com The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups enhance the Highest Occupied Molecular Orbital (HOMO) energy of the furan, increasing its reactivity, while electron-withdrawing groups have the opposite effect. rsc.orgmdpi.com

In 3-methylfuran-2-carbonyl azide (B81097), these two opposing effects are present. The methyl group at C3 acts as an electron-donating group, which would typically increase the furan's reactivity as a diene. acs.org Conversely, the carbonyl azide group at C2 is strongly electron-withdrawing, which significantly lowers the HOMO energy and deactivates the furan ring towards cycloaddition. rsc.orgnih.gov This deactivating effect generally outweighs the activating effect of the methyl group, leading to a predicted low reactivity for 3-methylfuran-2-carbonyl azide in Diels-Alder reactions under standard conditions. The reaction, if successful, would likely require highly reactive dienophiles or harsh reaction conditions (e.g., high pressure or Lewis acid catalysis).

Furthermore, Diels-Alder reactions involving furans are often reversible. nih.govnih.govresearchgate.net The initial cycloadducts can undergo a retro-Diels-Alder reaction to revert to the starting materials, an outcome favored by the thermodynamic stability associated with the restored aromaticity of the furan ring.

| Furan Derivative | Substituent(s) | Electronic Effect | Predicted Diels-Alder Reactivity |

|---|---|---|---|

| Furan | - | Neutral Reference | Moderate |

| 2-Methylfuran (B129897) | C2-Methyl | Activating (Donating) | High rsc.org |

| Furfural (2-Formylfuran) | C2-Formyl | Deactivating (Withdrawing) | Low rsc.orgnih.gov |

| This compound | C3-Methyl, C2-Carbonyl azide | Competing (Overall Deactivating) | Very Low |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is a π-rich heterocycle and is significantly more reactive towards electrophiles than benzene. quora.comchemicalbook.com Electrophilic substitution on the furan nucleus typically occurs preferentially at the C2 or C5 positions, as the cationic intermediate (the sigma complex) formed by attack at these positions is better stabilized by resonance, with three contributing structures. chemicalbook.compearson.comreddit.com Attack at the C3 or C4 positions results in a less stable intermediate with only two resonance structures. chemicalbook.com

For this compound, the regiochemical outcome of an electrophilic substitution is governed by the directing effects of the existing substituents.

The C3-methyl group is an activating, ortho-para director, enhancing the electron density at the C2 and C5 positions.

The C2-carbonyl azide group is a strongly deactivating, meta-director, which would direct incoming electrophiles to the C4 position.

| Position | Influence of C3-Methyl (Activating) | Influence of C2-Carbonyl azide (Deactivating) | Predicted Outcome |

|---|---|---|---|

| C2 | Activated (ortho) | Blocked | No Reaction |

| C4 | - | Deactivated (meta) | Minor Product |

| C5 | Activated (para) | Deactivated | Major Product |

Ring-Opening Reactions of the Furan System

The aromatic stability of the furan ring can be overcome under certain conditions, leading to ring-opening reactions. This transformation is commonly achieved under acidic conditions or through oxidation.

Acid-Catalyzed Ring Opening: In the presence of aqueous acid, the furan ring can undergo hydrolysis. rsc.orgresearchgate.net The mechanism typically involves the initial protonation of the furan ring, most favorably at an α-carbon (C2 or C5), to form a stabilized cation. acs.orgresearchgate.net This is followed by the nucleophilic attack of water, leading to an intermediate that subsequently rearranges to an open-chain product, typically a 1,4-dicarbonyl compound. acs.org The presence of the strongly electron-withdrawing C2-carbonyl azide group in this compound is expected to destabilize the furan ring, potentially making it more susceptible to such acid-catalyzed cleavage compared to simple alkylfurans.

Oxidative Ring Opening: Oxidation of furans can also lead to ring cleavage. researchgate.net Cytochrome P450 enzymes, for instance, can oxidize the furan ring to form reactive intermediates like epoxides or cis-enediones, which can lead to ring-opened products. nih.gov Chemical oxidation, such as with various oxidizing agents, can also yield unsaturated 1,4-dicarbonyl compounds. acs.org The substitution pattern on the furan ring significantly influences the reaction pathway and product distribution. rsc.org

| Reaction Type | Typical Reagents | General Product Class |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Unsaturated 1,4-dicarbonyl compounds acs.org |

| Oxidative Cleavage | Oxidizing agents (e.g., O₂, radicals, peroxy acids) | Unsaturated 1,4-dicarbonyls, maleic anhydrides researchgate.netacs.org |

Functionalization of the Methyl Group

The methyl group attached to the furan ring at the C3 position is also a site for potential chemical modification. While the furan ring is typically more reactive, its deactivation by the C2-carbonyl azide group might allow for selective reactions at the methyl substituent under specific conditions.

Oxidation: The methyl group of methylfurans can be oxidized to formyl or carboxylic acid groups. researchgate.net For instance, the oxidation of 2-methylfuran over certain catalysts can yield furoic acid, which may subsequently undergo decarboxylation. researchgate.netacs.org Similar transformations could be envisioned for the 3-methyl group, although this would require careful selection of reagents to avoid degradation of the sensitive furan ring and the azide functionality.

Radical Halogenation: Free-radical substitution at the benzylic-like methyl group is another plausible reaction pathway. Using reagents such as N-bromosuccinimide (NBS) with a radical initiator, it may be possible to selectively halogenate the methyl group to form a 3-(halomethyl)furan derivative. This reaction's viability would depend on its rate relative to potential radical additions to the deactivated furan ring.

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Oxidation | Catalytic O₂, KMnO₄, etc. | 3-Formyl or 3-Furoic acid derivative |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN (initiator) | 3-(Bromomethyl)furan derivative |

Advanced Methodologies and Future Research Directions

Flow Chemistry Applications for Acyl Azides

Acyl azides are highly valuable in synthesis, particularly for the Curtius rearrangement, which transforms them into isocyanates—versatile precursors for amines, ureas, and carbamates. rsc.orgmasterorganicchemistry.com However, their utility in traditional batch processing is hampered by their potential instability and explosive nature. rsc.orgrsc.org Continuous-flow chemistry offers a robust solution to these safety concerns by generating and consuming hazardous intermediates in situ, preventing their accumulation in large quantities. rsc.org

In a typical flow setup, an acid chloride precursor can be reacted with an azide (B81097) source, such as an azide-containing monolith, to form the acyl azide. cam.ac.ukafricacommons.net This intermediate is then immediately passed through a heated reactor coil to induce the Curtius rearrangement, generating an isocyanate. cam.ac.ukacs.org This isocyanate stream can then be merged with a stream containing a nucleophile (e.g., an alcohol or amine) to form the desired carbamate (B1207046) or urea (B33335) product in a continuous fashion. cam.ac.uk This approach not only enhances safety but also allows for precise control over reaction parameters, often leading to higher yields and purity. The application of flow chemistry to the synthesis and reaction of 3-Methylfuran-2-carbonyl azide would enable safer handling and facilitate its use in multi-step, continuous synthetic processes. rsc.orgacs.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Risk of accumulation of potentially explosive acyl azide intermediates. rsc.org | Hazardous intermediates are generated and consumed in small volumes in situ, minimizing risk. rsc.org |

| Heat Transfer | Often inefficient, leading to potential hotspots and runaway reactions. | Superior surface-area-to-volume ratio allows for excellent heat transfer and precise temperature control. acs.org |

| Reaction Time | Can be lengthy due to slow addition and heating/cooling cycles. | Significantly reduced due to rapid mixing and efficient heat transfer; controlled by residence time in the reactor. acs.org |

| Scalability | Scaling up can be challenging and introduce new safety risks. | Easily scalable by running the system for longer periods ("scaling out") or using larger reactors. |

| Product Purity | May be lower due to side reactions from prolonged heating or poor temperature control. | Often higher due to precise control over stoichiometry and temperature, minimizing byproduct formation. rsc.org |

Catalytic Approaches in Transformations Involving this compound

While the thermal Curtius rearrangement is the most common transformation of acyl azides, modern catalysis offers pathways to new, high-value molecular structures. A promising area of future research for this compound involves leveraging transition metal catalysis to access novel reactivity.

One such avenue is cobalt(II)-based metalloradical catalysis. This has been effectively used for the enantioselective aziridination of alkenes using 2,2,2-trichloroethoxycarbonyl azide (TrocN₃) as a nitrogen source. nih.gov In this process, a chiral cobalt(II) complex activates the carbonyl azide to generate a nitrogen radical, which then engages in a stepwise radical addition to an alkene to form a chiral aziridine. nih.gov Applying this methodology to this compound could provide a direct route to novel, enantioenriched N-furoyl aziridines, which are valuable chiral building blocks. nih.gov

Furthermore, Lewis acids have been shown to mediate reactions of alkyl azides with carbonyl compounds. For instance, the reaction of alkyl azides with cyclopropanone (B1606653) acetals can lead to ring-expansion products or α-amino-α'-diazomethyl ketones, depending on the substrate and conditions. nih.govresearchgate.net Exploring Lewis acid catalysis with this compound could unlock new reaction pathways, potentially involving the furan (B31954) ring or leading to complex rearrangements distinct from the traditional Curtius pathway.

| Catalyst System | Proposed Transformation | Potential Product Class | Reference Concept |

|---|---|---|---|

| Chiral Cobalt(II) Porphyrin Complexes | Enantioselective Radical Aziridination of Alkenes | Chiral N-(3-methylfuroyl)-aziridines | nih.gov |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Schmidt-type reaction with aldehydes/ketones | N-substituted amides | nih.gov |

| Lewis Acids (e.g., BF₃·OEt₂) | Reaction with strained ring systems (e.g., cyclopropanones) | Ring-expanded heterocycles or rearranged products | nih.gov |

| Rhodium(II) or Copper(I) Catalysts | Intramolecular C-H Amination/Amidation | Fused heterocyclic systems | General concept for azide reactivity |

Development of Novel Synthetic Sequences

The true potential of this compound lies in its incorporation into multi-step synthetic sequences to build complex molecular frameworks. Its structure offers a platform for creating diverse libraries of compounds based on the furan core, a common motif in bioactive molecules.

Several forward-thinking synthetic sequences can be envisioned:

Synthesis of Bioactive Amides and Ureas: The azide can serve as a precursor to 3-methyl-2-furyl isocyanate via the Curtius rearrangement. This isocyanate can then be reacted with a wide array of amines, including amino acid esters or complex drug fragments, to generate novel amides and ureas with potential pharmaceutical applications. rsc.org

Access to Furan-Fused Heterocycles: If the isocyanate generated from the azide undergoes an intramolecular reaction with a suitably positioned nucleophile, complex fused-ring systems can be constructed. For example, a synthetic precursor containing both the azide functionality and a distal alcohol or amine group could lead to the formation of furan-fused lactams or lactones upon rearrangement and cyclization.

Chiral Synthesis via Catalytic Aziridination: As proposed in section 7.2, using this compound in a catalytic, enantioselective aziridination reaction would produce chiral N-acyl aziridines. nih.gov These strained rings are versatile intermediates that can undergo stereospecific ring-opening reactions with various nucleophiles to introduce new stereocenters and build complex, acyclic chiral structures. nih.gov

| Sequence Name | Key Intermediate | Key Transformation | Target Molecular Scaffold |

|---|---|---|---|

| Urea/Carbamate Library Synthesis | 3-Methyl-2-furyl isocyanate | Curtius Rearrangement & Nucleophilic Addition | Substituted ureas, carbamates, and amides |

| Intramolecular Cyclization Cascade | 3-Methyl-2-furyl isocyanate | Intramolecular Nucleophilic Attack | Furan-fused N- or O-heterocycles |

| Asymmetric Synthesis Platform | Chiral N-(3-methylfuroyl)-aziridine | Catalytic Asymmetric Aziridination | Chiral amines and amino alcohols after ring-opening |

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Confirms azide (2100 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups.

- NMR : ¹H NMR identifies furan protons (δ 6.5–7.5 ppm); ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.

For advanced structural analysis, X-ray crystallography resolves bond angles and conformations .

How can computational methods predict the biological activity of triazole derivatives synthesized from this compound?

Q. Advanced Research Focus

- Docking Studies : AutoDock Vina models interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- QSAR Models : Correlate triazole substituents with bioactivity using descriptors like logP and polar surface area.

Contradictions between in silico predictions and experimental assays (e.g., MIC values) may arise due to membrane permeability issues; MD simulations refine these models .

What strategies resolve contradictions in reported decomposition pathways of this compound under oxidative conditions?

Advanced Research Focus

Divergent pathways (e.g., Curtius rearrangement vs. radical decomposition) are studied via:

- Isotopic Labeling : ¹⁵N-labeled azides track nitrogen release during thermolysis.

- EPR Spectroscopy : Detects radical intermediates in oxygen-rich environments.

Controlled experiments under inert vs. aerobic conditions clarify dominant mechanisms .

How does the methyl group at the 3-position of the furan ring affect the compound’s application in coordination chemistry?

Advanced Research Focus

The methyl group enhances steric bulk, influencing ligand-metal binding:

- Cu Complexation : Compared to unsubstituted analogs, methyl substitution reduces binding affinity (Kd values measured via ITC).

- Catalytic Activity : Methylated ligands show lower turnover in coupling reactions but improved selectivity. Single-crystal XRD reveals distorted geometries in metal complexes .

What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

Q. Basic Research Focus

- Exothermicity : Batch reactors with cooling jackets prevent thermal runaway.

- Azide Accumulation : Continuous flow systems minimize decomposition risks.

- Purification : Column chromatography is replaced with recrystallization (hexane/EtOAc) for scalability. Process analytical technology (PAT) ensures real-time monitoring .

How can [3,3]-sigmatropic rearrangements be leveraged to synthesize natural product analogs from this compound?

Advanced Research Focus

The azide acts as a precursor for Overman or Boyland-Sims rearrangements:

- Overman Rearrangement : Converts azides to iminophosphoranes, enabling stereoselective amine synthesis.

- Catalysis : Pd(0) complexes drive rearrangements at 80°C with >90% enantiomeric excess (confirmed by chiral HPLC).

Applications include the synthesis of benzofuran-derived natural products (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.